2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol 2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467680
InChI: InChI=1S/C8H13N3O2/c1-13-8-7(6-9-4-5-12)10-2-3-11-8/h2-3,9,12H,4-6H2,1H3
SMILES: COC1=NC=CN=C1CNCCO
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol

2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol

CAS No.:

Cat. No.: VC13467680

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol -

Specification

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
IUPAC Name 2-[(3-methoxypyrazin-2-yl)methylamino]ethanol
Standard InChI InChI=1S/C8H13N3O2/c1-13-8-7(6-9-4-5-12)10-2-3-11-8/h2-3,9,12H,4-6H2,1H3
Standard InChI Key WMBYESJHYPJTTA-UHFFFAOYSA-N
SMILES COC1=NC=CN=C1CNCCO
Canonical SMILES COC1=NC=CN=C1CNCCO

Introduction

Chemical Identity and Structural Features

2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The methoxy (-OCH₃) and aminoethanol (-NH-CH₂-CH₂-OH) substituents introduce both lipophilic and hydrophilic characteristics, influencing solubility and interaction with biological targets.

Molecular Formula and Weight

The molecular formula is inferred as C₈H₁₃N₃O₂, derived from the pyrazine core (C₄H₄N₂) with additions from the methoxy (C₁H₃O) and aminoethanol (C₃H₈NO) groups. This yields a molecular weight of 183.21 g/mol, consistent with related pyrazine derivatives .

Key Structural Attributes

  • Pyrazine Core: Provides aromaticity and planar geometry, enabling π-π stacking interactions.

  • Methoxy Group: Enhances lipophilicity and electron-donating effects, potentially stabilizing charge-transfer complexes .

  • Aminoethanol Side Chain: Introduces hydrogen-bonding capacity and conformational flexibility, critical for interactions with biological macromolecules .

Table 1: Structural Comparison with Analogous Compounds

CompoundCore StructureSubstituentsMolecular Weight (g/mol)
2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanolPyrazine3-OCH₃, 2-NH-CH₂-CH₂-OH183.21
2-[(3-Amino-6-methoxypyridin-2-yl)amino]ethanolPyridine3-NH₂, 6-OCH₃, 2-NH-CH₂-CH₂-OH183.21
N-Pyrimidyl-2-thiazolamineThiazolePyrimidine, NH₂178.22

Synthesis and Chemical Reactivity

The synthesis of 2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol likely involves multi-step reactions, drawing from methodologies used for analogous pyrazine derivatives.

Hypothetical Synthetic Pathway

  • Pyrazine Functionalization:

    • Bromination of 3-methoxypyrazine at the 2-position using N-bromosuccinimide (NBS) under radical conditions .

    • Substitution of the bromine atom with a methylene-amine group via nucleophilic displacement using ethanolamine.

  • Purification and Characterization:

    • Column chromatography for isolation.

    • Structural confirmation via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Reactivity Profile

  • Nucleophilic Sites: The amino group and ethanol hydroxyl may participate in acylations or alkylations.

  • Electrophilic Aromatic Substitution: The methoxy group directs incoming electrophiles to the pyrazine ring’s 5-position .

Physicochemical Properties

Solubility and Partitioning

  • Water Solubility: Moderate, due to the aminoethanol group’s polarity (estimated ~50 mg/mL).

  • LogP: Calculated 0.73, indicating balanced lipophilicity .

Spectral Characteristics

  • IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N pyrazine), and ~1050 cm⁻¹ (C-O methoxy).

  • Mass Spectrometry: Predominant fragments at m/z 183 (M⁺), 154 (M⁺ - CH₂CH₂OH), and 122 (pyrazine-OCH₃) .

Biological Activity and Mechanisms

While direct pharmacological data for 2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol are unavailable, its structural features suggest plausible bioactivity:

Anticancer Applications

Methoxy-substituted heterocycles often interact with DNA topoisomerases or kinase domains. Molecular docking studies could predict affinity for oncogenic targets like EGFR or HER2 .

Applications in Material Science

Coordination Chemistry

The aminoethanol group can act as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺) for catalytic or sensing applications .

Polymer Modification

Incorporation into polymers via radical polymerization could yield materials with tunable hydrophilicity and mechanical strength.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield.

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity in vitro.

  • Computational Modeling: Predict ADMET properties and target engagement using QSAR models .

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